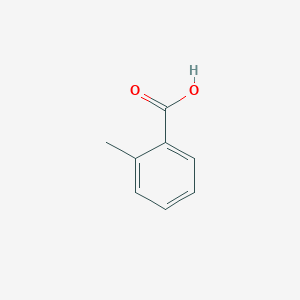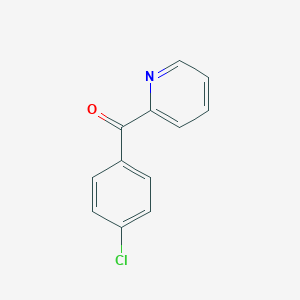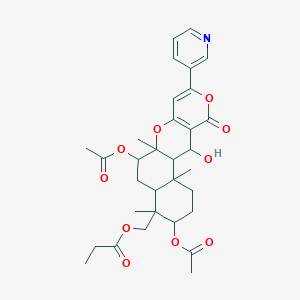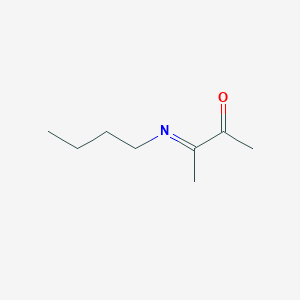
2-Butanone, 3-(butylimino)-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-(butylimino)-, (E)-(9CI), also known as Ethylidene-4-phenyl-2-butanone, is a chemical compound that is widely used in scientific research. It is a yellow liquid with a strong odor and is soluble in water and organic solvents. This compound has been studied for its various applications in the field of chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-Butanone, 3-(butylimino)-, (E)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the Michael addition and the Mannich reaction. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Butanone, 3-(butylimino)-, (E)-(9CI). However, it has been reported to exhibit antifungal and antibacterial activities. It has also been studied for its potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Butanone, 3-(butylimino)-, (E)-(9CI) in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are several future directions for the research on 2-Butanone, 3-(butylimino)-, (E)-(9CI). One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as an anticancer agent and its mechanism of action. Additionally, the compound could be further studied for its potential as an antimicrobial agent or as a chiral auxiliary in asymmetric synthesis.
Synthesis Methods
The synthesis of 2-Butanone, 3-(butylimino)-, (E)-(9CI) can be achieved through various methods. One of the most common methods is the condensation of ethyl acetoacetate with benzylamine in the presence of acetic acid. This reaction yields the desired product in good yield and purity.
Scientific Research Applications
2-Butanone, 3-(butylimino)-, (E)-(9CI) has been extensively studied for its various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, such as chiral ligands, heterocycles, and pharmaceuticals. It has also been used as a key intermediate in the synthesis of natural products, such as alkaloids and terpenes.
properties
CAS RN |
140405-47-6 |
|---|---|
Product Name |
2-Butanone, 3-(butylimino)-, (E)-(9CI) |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-butyliminobutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-9-7(2)8(3)10/h4-6H2,1-3H3 |
InChI Key |
AJIMPXKERCVJCZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(C)C(=O)C |
Canonical SMILES |
CCCCN=C(C)C(=O)C |
synonyms |
2-Butanone, 3-(butylimino)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



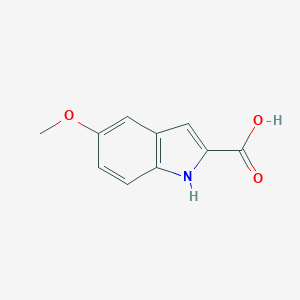
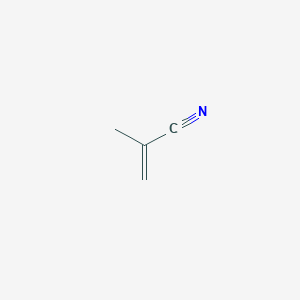
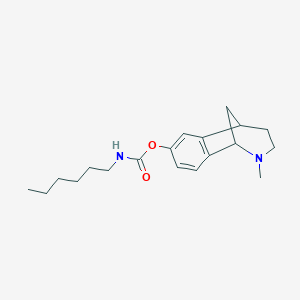
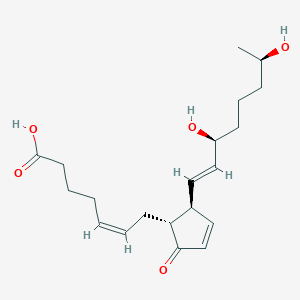
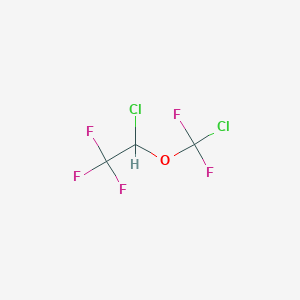
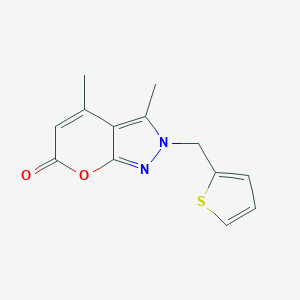
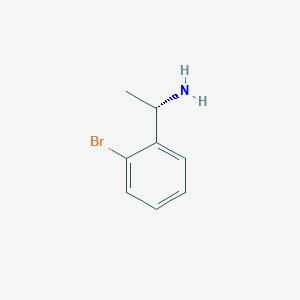
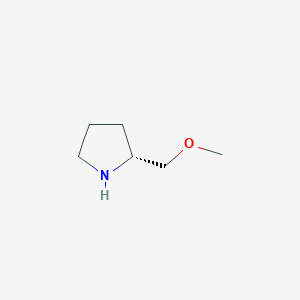
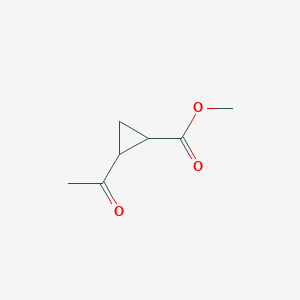

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
